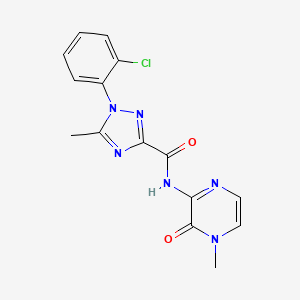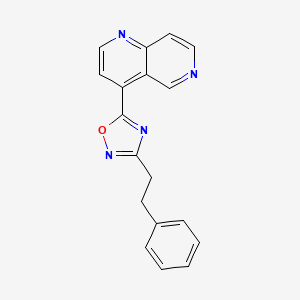![molecular formula C15H18N6O2S B6622936 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical structure, which exhibits a broad range of biochemical and physiological effects.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole has been extensively studied for its potential applications in various fields of research. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic agent for cancer and other diseases. In addition, this compound has been used as a tool for studying the mechanism of action of various biological processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole is not fully understood. However, studies have shown that this compound interacts with various biological targets, including enzymes, receptors, and ion channels. It has been suggested that the compound exerts its effects by altering the activity of these targets, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole has been shown to have a broad range of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor effects in various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole in lab experiments is its broad range of biological activities. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it useful in a variety of research fields. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new biological targets for this compound, which may lead to the development of new therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which may pave the way for its use in clinical applications.
Synthesis Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole involves the reaction of 2,5-dimethoxyaniline with 2-(4-methylpyrazol-1-yl)ethylthiol in the presence of sodium hydride. The resulting intermediate is then treated with sodium azide to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c1-11-9-16-20(10-11)6-7-24-15-17-18-19-21(15)13-8-12(22-2)4-5-14(13)23-3/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHROVKOTHHZGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCSC2=NN=NN2C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)


![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)
![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)

![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)
![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)

![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)